Lipophilic Efficiency Modulated by the 6-Bromo Substituent
The presence of the 6-bromo atom on the target compound leads to higher lipophilicity compared to its non-brominated analog. This is quantified by computed XLogP values, which serve as a predictive indicator for membrane permeability and binding interactions .
| Evidence Dimension | Computed Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.3 |
| Comparator Or Baseline | (2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone (non-brominated analog). No experimental XLogP value is publicly available. |
| Quantified Difference | Qualitative increase in lipophilicity expected due to bromine addition; comparator value not available for direct calculation. |
| Conditions | XLogP calculation from compound structure. |
Why This Matters
A higher XLogP value predicts improved passive membrane permeability, a critical parameter for intracellular target engagement.
